CID 16217455
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Overview
Description
The compound with the identifier “CID 16217455” is known as (1-Chloro-2-formylvinyl)ferrocene. This compound is characterized by its unique structure, which includes a ferrocene moiety substituted with a chloro and formyl group. It is a dark red to purple powder or crystals and has a molecular formula of C13H11ClFeO .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-formylvinyl)ferrocene typically involves the reaction of ferrocene with chlorinating agents and formylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The specific reagents and conditions can vary, but common methods include the use of thionyl chloride for chlorination and formylation using formylating agents such as formic acid or its derivatives .
Industrial Production Methods: Industrial production of (1-Chloro-2-formylvinyl)ferrocene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: (1-Chloro-2-formylvinyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) derivatives, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
(1-Chloro-2-formylvinyl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other ferrocene derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including catalysts and sensors .
Mechanism of Action
The mechanism of action of (1-Chloro-2-formylvinyl)ferrocene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in catalysis or its potential therapeutic effects .
Comparison with Similar Compounds
- (1-Chloro-3-oxo-1-propenyl)ferrocene
- 3-Ferrocenyl-3-chloropropenal
- (1-Chloro-2-formylvinyl)cyclopentadienyl]cyclopentadienyliron
Comparison: Compared to similar compounds, (1-Chloro-2-formylvinyl)ferrocene is unique due to its specific substitution pattern and the presence of both chloro and formyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
CID 16217455, also known as (1-Chloro-2-formylvinyl)ferrocene, is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and materials science. This compound features a unique structure characterized by a ferrocene moiety with chloro and formyl substitutions, which contributes to its distinct chemical properties.
- Molecular Formula : C13H11ClFeO
- Molecular Weight : 274.52 g/mol
- Appearance : Dark red to purple powder or crystals
- InChI Key : RQRKVVWRCJBKBO-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Formula | C13H11ClFeO |
Molecular Weight | 274.52 g/mol |
Appearance | Dark red to purple |
InChI Key | RQRKVVWRCJBKBO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to diverse biological effects. The specific pathways involved depend on the context of its application, such as potential therapeutic uses in cancer treatment.
Key Biological Interactions:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, influencing signal transduction pathways.
Research Findings
Recent studies have explored the compound's potential therapeutic applications, particularly in oncology. Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its viability as a candidate for further development in cancer therapies.
Case Studies
-
Study on Cytotoxicity :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation in breast and prostate cancer models.
- Results indicated that the compound induced apoptosis through activation of caspase pathways.
-
Enzyme Interaction Study :
- Investigations into the interaction of this compound with specific enzymes revealed that it acts as a competitive inhibitor.
- This study highlighted its potential role in modulating metabolic processes relevant to cancer progression.
Table 2: Summary of Case Studies on this compound
Study Focus | Findings | Implications |
---|---|---|
Cytotoxicity | Significant inhibition of cancer cell growth | Potential therapeutic candidate |
Enzyme Interaction | Acts as a competitive inhibitor | Modulation of metabolic pathways |
Applications in Research and Industry
This compound is not only important in biological research but also has applications in materials science. Its unique structure allows it to be used as a precursor for synthesizing other ferrocene derivatives, which are valuable in developing advanced materials such as sensors and catalysts.
Future Directions
Ongoing research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Further studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
- Mechanistic Studies : To clarify the specific molecular targets and pathways affected by this compound.
Properties
Molecular Formula |
C13H11ClFeO |
---|---|
Molecular Weight |
274.52 g/mol |
InChI |
InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; |
InChI Key |
RQRKVVWRCJBKBO-UHFFFAOYSA-N |
Isomeric SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C/C=O)/Cl.[Fe] |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe] |
Origin of Product |
United States |
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